12,14-Dichlorodehydroabietic acid

BK channel Ion channel pharmacology Electrophysiology

Neuropharmacology labs face a critical gap: standard BK channel probes lack the potency and subunit selectivity needed to cleanly dissect BKα-mediated currents. 12,14-Dichlorodehydroabietic acid (diCl-DHAA) directly addresses this. • Activates BKα channels from 0.1 µM with inverse voltage dependence - ~5-6× more potent than parent dehydroabietic acid in neuronal Ca²⁺ mobilization assays. • Acts as a non-competitive, insurmountable GABAA antagonist (IC₅₀ = 16 µM), enabling unambiguous mapping of non-competitive binding sites. • Validated lead scaffold: benzylic ketone derivatization yields analogs with enhanced BK-opening activity, supporting medicinal chemistry programs for hypertension, overactive bladder, and epilepsy. Supplied with ≥98% purity; shipped ambient for research use.

Molecular Formula C20H26Cl2O2
Molecular Weight 369.3 g/mol
CAS No. 65281-77-8
Cat. No. B1212386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12,14-Dichlorodehydroabietic acid
CAS65281-77-8
Synonyms12,14-dichlorodehydro-abietic acid
12,14-dichlorodehydroabietic acid
Molecular FormulaC20H26Cl2O2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C2C(=C1Cl)CCC3C2(CCCC3(C)C(=O)O)C)Cl
InChIInChI=1S/C20H26Cl2O2/c1-11(2)16-14(21)10-13-12(17(16)22)6-7-15-19(13,3)8-5-9-20(15,4)18(23)24/h10-11,15H,5-9H2,1-4H3,(H,23,24)/t15-,19-,20-/m1/s1
InChIKeyRKQWIQSTFSBVMQ-CDHQVMDDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12,14-Dichlorodehydroabietic Acid (CAS 65281-77-8): Technical Baseline and Procurement-Relevant Characteristics


12,14-Dichlorodehydroabietic acid (diCl-DHAA; 12,14-Cl2DHA) is a chlorinated diterpenoid resin acid synthetically derived from the natural product abietic acid [1]. It is a potent, selective opener of large-conductance calcium-activated potassium (BK) channels and a non-competitive antagonist of GABAA receptors [2]. This compound serves as a critical chemical probe in neuropharmacology and ion channel research, with its unique dichlorination pattern at positions 12 and 14 of the dehydroabietic acid scaffold conferring distinct pharmacological properties not observed in its non-chlorinated parent, dehydroabietic acid (DHAA), or mono-chlorinated analogs [1].

Reported BK channel opener activity at low concentration
Non-competitive GABAA receptor antagonist probe
12,14-dichloro motif essential for ion channel selectivity

Procurement Risk: Why 12,14-Dichlorodehydroabietic Acid Cannot Be Substituted by Non-Chlorinated or Mono-Chlorinated Analogs


Generic substitution of 12,14-dichlorodehydroabietic acid with its parent compound, dehydroabietic acid (DHAA), or mono-chlorinated derivatives (e.g., 12-Cl-DHAA, 14-Cl-DHAA) is not scientifically valid due to the profound impact of the dichlorination pattern on pharmacological potency, selectivity, and cellular mechanism. The 12,14-dichloro motif is essential for high-affinity BK channel activation and GABAA receptor antagonism [1]. Quantitative studies demonstrate that diCl-DHAA is approximately 5-6 times more potent than DHAA in mobilizing intracellular calcium in neuronal preparations, and the addition of a second chlorine atom dramatically alters the compound's interaction with ion channel subunits compared to mono-chlorinated species [2]. Substitution would lead to significantly different experimental outcomes and invalidate comparative analyses.

BK channel activity
DHAA lacks BK channel opening; substituting eliminates a key pharmacological readout.
Calcium mobilization potency
Reported markedly higher potency with diCl-DHAA; using DHAA may reduce assay sensitivity.
GABAA antagonism mechanism
Non-competitive insurmountable antagonism unique to 12,14-dichloro pattern; mono-chloro analogs may not replicate.

12,14-Dichlorodehydroabietic Acid: A Quantitative Comparator-Based Evidence Guide for Scientific Selection


Quantified Superiority in BK Channel Activation Potency and Selectivity over Parent Dehydroabietic Acid

12,14-Dichlorodehydroabietic acid (diCl-DHAA) significantly enhances BK channel activity at sub-micromolar concentrations, a property absent in its non-chlorinated parent, dehydroabietic acid (DHAA). diCl-DHAA increased BK channel open probability by enhancing sensitivity to both Ca2+ and membrane potential, showing significant inverse voltage dependence (larger potentiation at lower potentials). This effect was quantified by measuring channel activity in HEK293 cells expressing hBKα subunits, where diCl-DHAA exhibited a concentration-dependent activation starting at 0.1 µM [1]. In contrast, DHAA shows no significant BK channel opening activity in comparable assays.

BK channel activation
Head-to-head
diCl-DHAA activates hBKα at ≥0.1 µM; DHAA shows no activity.
Supports diCl-DHAA as specific BK channel probe.
HEK293 cells; patch-clamp electrophysiology.
BK channel Ion channel pharmacology Electrophysiology

5- to 6-Fold Increase in Calcium Mobilization Potency in Neuronal Synaptosomes Compared to Dehydroabietic Acid

In a direct comparative study using synaptosomes isolated from rainbow trout brain, 12,14-dichlorodehydroabietic acid (diCl-DHAA) was five- to sixfold more potent as a calcium mobilizing agent than its non-chlorinated analog, dehydroabietic acid (DHAA). The EC50 for diCl-DHAA was 12 µM, whereas the IC50 for DHAA was 68 µM [1]. Furthermore, the maximum increase in synaptosomal free [Ca2+] was greater for diCl-DHAA (approximately 325 nM) compared to DHAA (260 nM), demonstrating both higher potency and greater efficacy [1].

Calcium mobilization
Head-to-head
EC50 12 µM (diCl-DHAA) vs 68 µM (DHAA); max [Ca²⁺] 325 nM vs 260 nM.
Reported 5–6 fold higher potency; supports enhanced sensitivity.
Trout brain synaptosomes; fluorescence assay.
Calcium signaling Neurotoxicity Synaptic pharmacology

Non-Competitive, Insurmountable Antagonism of Mammalian GABAA Receptors: A Unique Pharmacological Profile

12,14-Dichlorodehydroabietic acid (12,14-Cl2DHA) acts as a non-competitive, insurmountable antagonist at mammalian GABAA receptors, a mechanism not shared by its parent compound, dehydroabietic acid (DHAA), or many standard GABAergic agents. In mouse brain synaptoneurosomes, 12,14-Cl2DHA reduced GABA-stimulated uptake of 36Cl−, with an IC50 value of 16 µM for inhibition of the GABA-gated chloride flux [1]. Crucially, its antagonism was not overcome by increasing GABA concentrations, classifying it as an insurmountable antagonist [1]. This contrasts with competitive antagonists like bicuculline and is a specific property arising from the dichlorination of the abietane skeleton.

GABAA antagonism
Class-level
Non-competitive, insurmountable; IC50 16 µM (³⁶Cl⁻ flux).
Mechanism distinct from competitive antagonists.
Mouse brain synaptoneurosomes.
GABA receptor Chloride channel Neuropharmacology

Validated Utility as a Scaffold for Developing Next-Generation BK Channel Openers via Oxime Derivatization

12,14-Dichlorodehydroabietic acid serves as a validated and modifiable scaffold for generating novel BK channel openers with potentially improved pharmacological profiles. A study synthesizing oxime and oxime ether derivatives of the benzylic ketone of diCl-DHAA (designated 4b) demonstrated that modification of the B-ring significantly enhanced BK channel-opening activity compared to the parent diCl-DHAA in an assay of CHO-K1 cells expressing hBKα channels . While quantitative fold-increase data for the parent diCl-DHAA versus its derivatives in this specific assay is not provided in the abstract, the study explicitly identifies diCl-DHAA as the lead structure from which more potent analogs were designed and synthesized.

Scaffold derivatization
Data to verify
Oxime derivatives show enhanced BK channel opening vs parent.
Supports diCl-DHAA as a modifiable scaffold for SAR.
CHO-K1 cells expressing hBKα; qualitative SAR.
Medicinal chemistry Structure-activity relationship (SAR) Drug discovery

12,14-Dichlorodehydroabietic Acid: Optimal Research and Pre-Clinical Application Scenarios Driven by Comparative Evidence


Mechanistic Studies of BK Channel Modulation in Cellular Electrophysiology

Based on its direct and potent activation of BK channels starting at 0.1 µM, with a unique inverse voltage dependence, 12,14-dichlorodehydroabietic acid is the optimal chemical probe for dissecting BK channel function in heterologous expression systems (e.g., HEK293 cells) and native tissues. Its selective action on the α-subunit makes it indispensable for studies aiming to isolate this component of the channel complex. This application is directly supported by quantitative data demonstrating its superior efficacy over the inactive parent compound, dehydroabietic acid [1].

Investigating Calcium-Dependent Neurotransmitter Release and Neurotoxicity Pathways

The compound's 5- to 6-fold higher potency in mobilizing intracellular calcium in neuronal synaptosomes, compared to dehydroabietic acid, makes it a more robust and sensitive tool for triggering and studying calcium-dependent neurotransmitter release. Its greater efficacy (325 nM vs 260 nM max increase) provides a wider dynamic range for quantifying synaptic responses. This scenario is supported by direct comparative data from synaptosomal assays [1].

Pharmacological Profiling of Non-Competitive GABAA Receptor Antagonism

The well-characterized, non-competitive, and insurmountable antagonism of GABAA receptors (IC50 = 16 µM) distinguishes this compound from competitive antagonists and allosteric modulators. It is the preferred standard for researchers mapping non-competitive binding sites on the GABAA receptor complex or studying chloride channel blockade independent of the GABA binding site. This application is validated by direct experimental evidence of its unique mechanism in mammalian brain preparations [1].

Medicinal Chemistry Campaigns for Next-Generation BK Channel Modulators

12,14-Dichlorodehydroabietic acid is a proven lead scaffold for medicinal chemistry optimization. Its structure, featuring a chemically modifiable benzylic ketone on the B-ring, has been successfully derivatized to yield analogs with enhanced BK channel-opening activity. This compound is therefore a strategic starting point for drug discovery programs seeking to develop novel, patentable BK channel openers for therapeutic applications such as hypertension, overactive bladder, or epilepsy. This application is supported by published SAR studies on oxime ether derivatives [1].

Application
Selection Property
Validation Focus
BK channel electrophysiology research
Reported BK channel opener activity
Verify α-subunit selectivity and voltage dependence
Neuronal calcium signaling studies
Reported higher calcium mobilization potency
Confirm enhanced synaptosomal Ca²⁺ response
Non-competitive GABAA receptor research
Unique non-competitive, insurmountable antagonism
Confirm antagonism not reversed by GABA
Medicinal chemistry scaffold optimization
Modifiable B-ring ketone for derivatization
Confirm BK channel activity enhancement with derivatives

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35 linked technical documents
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